molecular formula C13H9FO B1300072 3-(3-Fluorophenyl)benzaldehyde CAS No. 400750-09-6

3-(3-Fluorophenyl)benzaldehyde

Cat. No.: B1300072
CAS No.: 400750-09-6
M. Wt: 200.21 g/mol
InChI Key: JKHXPCVGTFXSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)benzaldehyde (CAS RN: [676348-33-7]) is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₉FO and a molecular weight of 200.2 g/mol . Structurally, it consists of a benzaldehyde moiety substituted at the 3-position with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's reactivity and physicochemical properties. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis, particularly in the preparation of bioactive molecules such as safinamide mesylate .

Properties

IUPAC Name

3-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHXPCVGTFXSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362727
Record name 3-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-09-6
Record name 3-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400750-09-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)benzaldehyde typically involves the halogen-exchange reaction. One common method is the fluorination of 3-chlorobenzaldehyde using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Positional Isomers: 3-(4-Fluorophenyl)benzaldehyde

  • Molecular Formula : C₁₃H₉FO (same as 3-(3-Fluorophenyl)benzaldehyde).
  • Key Difference : The fluorine atom is located at the para position on the phenyl ring instead of the meta position.
  • Impact :
    • Electronic Effects : The para-substituted fluorine exerts stronger electron-withdrawing effects across the phenyl ring compared to the meta isomer, altering resonance stabilization of the aldehyde group.
    • Reactivity : The para isomer may exhibit higher electrophilicity at the aldehyde group, favoring nucleophilic additions.
    • Applications : Both isomers serve as intermediates in drug synthesis, but positional differences influence their suitability in specific reactions .

Halogen-Substituted Derivatives: 3-(3-Chloro-4-fluorophenyl)benzaldehyde

  • Molecular Formula : C₁₃H₈ClFO.
  • Key Difference : Incorporates both chlorine (at 3-position) and fluorine (at 4-position) on the phenyl ring.
  • Impact :
    • Electrophilicity : The chlorine atom enhances electron withdrawal, further activating the aldehyde group for reactions like condensation.
    • Safety : Chlorine increases molecular weight (MW = 234.6 g/mol) and may elevate toxicity, requiring stringent handling protocols .
  • Applications : Used in high-value pharmaceutical intermediates where dual halogenation improves binding affinity in target molecules .

Trifluoromethyl-Substituted Analog: 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde

  • Molecular Formula : C₁₄H₉F₃O₂.
  • Key Difference : A trifluoromethyl (-CF₃) group replaces the fluorine atom, attached via an ether linkage.
  • Impact :
    • Lipophilicity : The -CF₃ group significantly increases hydrophobicity (logP ≈ 3.3), enhancing membrane permeability in drug candidates .
    • Stability : The ether linkage reduces susceptibility to hydrolysis compared to direct phenyl substitution.
  • Applications : Critical in synthesizing porphyrin-based materials and anticancer agents .

Methoxy-Linked Derivatives: 3-[(3-Fluorophenyl)methoxy]benzaldehyde

  • Molecular Formula : C₁₄H₁₁FO₂.
  • Key Difference : A methoxy (-OCH₂-) spacer connects the benzaldehyde and 3-fluorophenyl groups.
  • Melting Point: Higher MW (230.23 g/mol) and hydrogen-bonding capacity may elevate melting points compared to non-ether analogs .
  • Applications : Explored in antispasmodic agents due to structural similarity to hydrazone-based bioactive compounds .

Complex Bioactive Derivatives: (S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde

  • Molecular Formula : C₁₃H₁₆O₄.
  • Key Difference : Features a dihydroxy-3-methylbutyl side chain and a hydroxyl group on the benzaldehyde ring.
  • Solubility: Polar hydroxyl groups improve aqueous solubility, contrasting with the hydrophobic nature of this compound.
  • Applications: Potential use in treating inflammatory diseases .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₁₃H₉FO 200.2 3-Fluorophenyl Pharmaceutical intermediates
3-(4-Fluorophenyl)benzaldehyde C₁₃H₉FO 200.2 4-Fluorophenyl Organic synthesis
3-(3-Chloro-4-fluorophenyl)benzaldehyde C₁₃H₈ClFO 234.6 3-Cl, 4-F High-value drug intermediates
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde C₁₄H₉F₃O₂ 266.2 -CF₃, ether linkage Anticancer agents
3-[(3-Fluorophenyl)methoxy]benzaldehyde C₁₄H₁₁FO₂ 230.2 -OCH₂- spacer Antispasmodic agents

Biological Activity

3-(3-Fluorophenyl)benzaldehyde is an aromatic aldehyde that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the meta position of the phenyl ring, influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

This compound possesses a reactive aldehyde group that can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition or modification of enzyme activity, impacting various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity and alters its electronic properties, making it a valuable candidate for drug development.

Key Reactions

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : It can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution : The fluorine atom can undergo nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) cells. In one study, a related compound demonstrated an IC50 value of 0.46 µM against A549 cells, indicating potent anticancer activity .

CompoundIC50 (µM)Target Cell Line
6l0.46A549
6k3.14A549
Control4.985-Fluorouracil

This table illustrates the comparative potency of synthesized flavonols against A549 cells, highlighting the potential for further exploration of this compound derivatives in cancer therapy.

Antimicrobial Activity

Similar compounds have also shown antimicrobial properties. Research suggests that benzaldehyde derivatives can inhibit bacterial growth and may serve as leads for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of flavonoids derived from benzaldehyde structures and assessed their biological activities against cancer cell lines. The results indicated that specific substitutions on the benzaldehyde core could enhance anticancer efficacy .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that this compound could serve as a probe for studying enzyme mechanisms due to its ability to modify enzyme activity through covalent interactions.

Comparative Analysis with Similar Compounds

The unique positioning of the fluorine atom in this compound distinguishes it from other benzaldehyde derivatives, such as:

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Chlorobenzaldehyde

These compounds exhibit different reactivity profiles due to their substitution patterns, which influence their biological activities and potential applications in medicinal chemistry.

CompoundStructural FeaturesBiological Activity
2-FluorobenzaldehydeFluorine at ortho positionModerate anticancer
4-FluorobenzaldehydeFluorine at para positionAntimicrobial
This compoundFluorine at meta positionHigh anticancer potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.